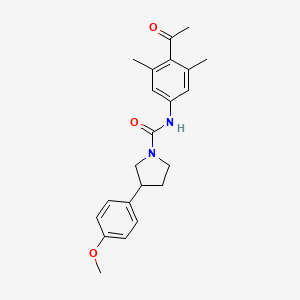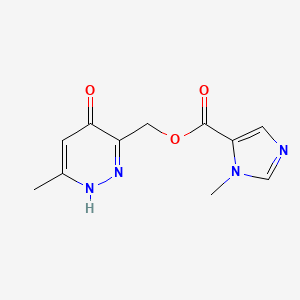![molecular formula C22H22N2O2 B7435170 N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide](/img/structure/B7435170.png)
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide, also known as FCPR03, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of furo[2,3-b]pyridine derivatives and has been synthesized using a multi-step synthetic approach.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). In addition, it has been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway.
Biochemical and physiological effects:
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, it has been found to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and well-tolerated in animal studies. However, one of the limitations of N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide. One area of research is the development of more potent derivatives of N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide that can be used for therapeutic purposes. Another area of research is the identification of the specific signaling pathways that are modulated by N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide. This could lead to the development of more targeted therapies for specific diseases. Finally, more studies are needed to determine the safety and efficacy of N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide in humans, which could lead to its eventual use as a therapeutic agent.
Synthesemethoden
The synthesis of N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide involves several steps, including the synthesis of the starting materials, the formation of the furo[2,3-b]pyridine ring, and the introduction of the cyclopropyl and cyclobutyl groups. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In addition, it has been found to be effective in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-14-4-2-3-5-20(14)16-11-19(12-16)24(18-6-7-18)22(25)17-10-15-8-9-26-21(15)23-13-17/h2-5,8-10,13,16,18-19H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHDYFQDTGHXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)N(C3CC3)C(=O)C4=CN=C5C(=C4)C=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-fluorophenyl)pyrazol-3-yl]methyl 5-fluoro-1H-indole-2-carboxylate](/img/structure/B7435087.png)
![Methyl 5-[[4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoyl]amino]-1-methylpyrazole-3-carboxylate](/img/structure/B7435088.png)

![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)

![[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate](/img/structure/B7435115.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea](/img/structure/B7435116.png)
![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)
![Methyl 2-[1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)carbamoyl]pyrrolidin-3-yl]acetate](/img/structure/B7435125.png)
![1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7435133.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-[5-(difluoromethyl)-1-methylpyrazol-4-yl]urea](/img/structure/B7435143.png)
![4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
![(1R,2R)-2-[4-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]triazol-1-yl]cyclopentan-1-ol](/img/structure/B7435177.png)
![4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B7435187.png)